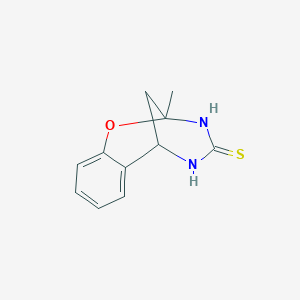
1-Bromo-2-chloro-3-(difluoromethyl)-5-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-chloro-3-(difluoromethyl)-5-nitrobenzene is an aromatic compound with the molecular formula C7H2BrClF2NO2. This compound is characterized by the presence of bromine, chlorine, difluoromethyl, and nitro functional groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-chloro-3-(difluoromethyl)-5-nitrobenzene typically involves multi-step reactions starting from commercially available benzene derivatives. One common method includes:
Halogenation: Introducing bromine and chlorine atoms to the benzene ring through electrophilic aromatic substitution.
Nitration: Adding a nitro group to the benzene ring using a mixture of concentrated nitric acid and sulfuric acid.
Difluoromethylation: Introducing the difluoromethyl group using reagents like difluoromethyl iodide under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-2-chloro-3-(difluoromethyl)-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Major Products
Substitution: Formation of derivatives with different functional groups replacing bromine or chlorine.
Reduction: Formation of 1-Bromo-2-chloro-3-(difluoromethyl)-5-aminobenzene.
Oxidation: Formation of various oxidized products depending on the reaction conditions.
Applications De Recherche Scientifique
1-Bromo-2-chloro-3-(difluoromethyl)-5-nitrobenzene is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying the effects of halogenated aromatic compounds on biological systems.
Medicine: Investigating potential pharmaceutical applications due to its unique functional groups.
Industry: Used in the development of agrochemicals and materials for electronic devices.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-chloro-3-(difluoromethyl)-5-nitrobenzene involves interactions with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The halogen atoms can participate in halogen bonding, affecting the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-2-chloro-3-(difluoromethyl)benzene
- 1-Bromo-2-chloro-3-(trifluoromethyl)benzene
- 1-Bromo-2-chloro-3-fluorobenzene
Uniqueness
1-Bromo-2-chloro-3-(difluoromethyl)-5-nitrobenzene is unique due to the presence of both difluoromethyl and nitro groups, which impart distinct chemical properties. The combination of these functional groups makes it valuable for specific research applications, particularly in the synthesis of complex organic molecules and the study of halogenated aromatic compounds.
Propriétés
IUPAC Name |
1-bromo-2-chloro-3-(difluoromethyl)-5-nitrobenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClF2NO2/c8-5-2-3(12(13)14)1-4(6(5)9)7(10)11/h1-2,7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCSHAOBJLOTSGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)F)Cl)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClF2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.46 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)propanamide](/img/structure/B2453265.png)

![(E)-N-(5-(3-(thiophen-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2453267.png)
![N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B2453269.png)


![(3Z)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2453280.png)
![4-{[(2,4-Difluorophenyl)imino]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B2453283.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}benzene-1-sulfonamide](/img/structure/B2453285.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)propanamide](/img/structure/B2453287.png)
![4-[3-(2-furylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzoic Acid](/img/structure/B2453288.png)
